4-(5-(2-Methylfuran-3-yl)-1,3,4-oxadiazol-2-yl)aniline

Catalog No.
S12231693
CAS No.
M.F
C13H11N3O2
M. Wt
241.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-(5-(2-Methylfuran-3-yl)-1,3,4-oxadiazol-2-yl)ani...

Product Name

4-(5-(2-Methylfuran-3-yl)-1,3,4-oxadiazol-2-yl)aniline

IUPAC Name

4-[5-(2-methylfuran-3-yl)-1,3,4-oxadiazol-2-yl]aniline

Molecular Formula

C13H11N3O2

Molecular Weight

241.24 g/mol

InChI

InChI=1S/C13H11N3O2/c1-8-11(6-7-17-8)13-16-15-12(18-13)9-2-4-10(14)5-3-9/h2-7H,14H2,1H3

InChI Key

PTSZJXFMKDNQAW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CO1)C2=NN=C(O2)C3=CC=C(C=C3)N

The compound 4-(5-(2-Methylfuran-3-yl)-1,3,4-oxadiazol-2-yl)aniline is a complex organic molecule characterized by the presence of an aniline group and a 1,3,4-oxadiazole ring, which is further substituted with a 2-methylfuran moiety. This structural arrangement contributes to its unique chemical properties and potential biological activities. The molecular formula for this compound is C13H11N3O2C_{13}H_{11}N_3O_2 and it has a molecular weight of approximately 229.25 g/mol .

Due to the functional groups present:

  • Oxidation: The furan moiety can be oxidized to form furanones.
  • Reduction: The oxadiazole ring can be reduced to yield corresponding amines.
  • Nucleophilic Substitution: The aniline group can engage in nucleophilic substitution reactions, allowing for further functionalization of the compound.

Common reagents for these reactions include potassium permanganate for oxidation, lithium aluminum hydride for reduction, and alkyl halides for substitution reactions .

Compounds containing the 1,3,4-oxadiazole structure have been extensively studied for their biological activities. Notably, derivatives of this compound have demonstrated significant inhibition of acetylcholinesterase, an enzyme crucial in neurotransmission. This suggests potential applications in treating neurodegenerative diseases such as Alzheimer's disease . Additionally, the presence of the furan ring may enhance biological activity due to its ability to participate in electron transfer processes.

The synthesis of 4-(5-(2-Methylfuran-3-yl)-1,3,4-oxadiazol-2-yl)aniline typically involves multi-step synthetic routes. One common method includes:

  • Formation of the oxadiazole ring: This can be achieved by reacting appropriate hydrazones with carbonyl compounds under acidic conditions.
  • Substitution with aniline: The resulting oxadiazole derivative is then reacted with aniline to form the final product.

The reaction conditions often involve solvents like dimethyl sulfoxide and bases such as potassium carbonate at elevated temperatures .

This compound has potential applications in various fields:

  • Pharmaceuticals: Due to its biological activity against acetylcholinesterase, it may serve as a lead compound in drug development for neurodegenerative diseases.
  • Material Science: The unique electronic properties conferred by the oxadiazole and furan rings make it suitable for use in organic electronics and photonic devices.

Interaction studies involving this compound focus on its binding affinity with biological targets such as enzymes and receptors. Molecular docking studies have been employed to predict interactions with acetylcholinesterase, revealing insights into its mechanism of action and guiding further modifications for enhanced efficacy .

Several compounds share structural similarities with 4-(5-(2-Methylfuran-3-yl)-1,3,4-oxadiazol-2-yl)aniline, offering a basis for comparison:

Compound NameStructure FeaturesUnique Properties
5-(2-Methylfuran-3-yl)-N-phenyl-1,3,4-oxadiazol-2-amineContains a phenyl group instead of an anilineEnhanced lipophilicity
4-(5-Aryl-3-methylfuran-3-yl)-1,2,3-thiadiazoleContains a thiadiazole ringDifferent reactivity patterns
5-Furan-2-yl-[1,3,4]oxadiazoleLacks the aniline componentSimpler structure with distinct properties

The uniqueness of 4-(5-(2-Methylfuran-3-yl)-1,3,4-oxadiazol-2-yl)aniline lies in its combination of both an aromatic amine and a heterocyclic oxadiazole structure. This dual functionality enhances its potential reactivity and biological activity compared to other similar compounds .

XLogP3

1.9

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

241.085126602 g/mol

Monoisotopic Mass

241.085126602 g/mol

Heavy Atom Count

18

Dates

Last modified: 08-09-2024

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